molecular formula C6H4F3NOS B15051911 6-(Trifluoromethylthio)pyridin-2(1h)-one

6-(Trifluoromethylthio)pyridin-2(1h)-one

Cat. No.: B15051911
M. Wt: 195.16 g/mol
InChI Key: ZZLOMLLXLQKROP-UHFFFAOYSA-N
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Description

6-(Trifluoromethylthio)pyridin-2(1h)-one is a heterocyclic compound characterized by the presence of a trifluoromethylthio group attached to a pyridin-2(1h)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethylthio)pyridin-2(1h)-one typically involves the introduction of the trifluoromethylthio group into the pyridin-2(1h)-one ring. One common method is the reaction of pyridin-2(1h)-one with trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production. Continuous flow chemistry and catalytic processes may also be employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethylthio)pyridin-2(1h)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(Trifluoromethylthio)pyridin-2(1h)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)pyridin-2(1h)-one
  • 6-(Trifluoromethylsulfonyl)pyridin-2(1h)-one
  • 6-(Trifluoromethylthio)quinolin-2(1h)-one

Comparison: 6-(Trifluoromethylthio)pyridin-2(1h)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, lipophilicity, and specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-1-2-4(11)10-5/h1-3H,(H,10,11)

InChI Key

ZZLOMLLXLQKROP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)SC(F)(F)F

Origin of Product

United States

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